trans-2,3-Dimethylthiirane
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Overview
Description
trans-2,3-Dimethylthiirane: is an organic compound with the molecular formula C4H8S . It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the thiirane ring in a trans configuration. It is also known by other names such as trans-2-Butene Episulfide and trans-2-Butene Sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2,3-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with sulfur in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur dichloride (SCl2) and 2,3-dimethyl-2-butene . The reaction is carried out in a solvent such as chloroform or carbon tetrachloride at temperatures between 0°C and 25°C. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Dimethylthiirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (m-CPBA).
Reduction: Reducing agents such as (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiiranes.
Scientific Research Applications
trans-2,3-Dimethylthiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-2,3-Dimethylthiirane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thiirane ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the thiirane ring and the formation of various products depending on the nature of the attacking nucleophile .
Comparison with Similar Compounds
- cis-2,3-Dimethylthiirane
- trans-2-Butene Sulfide
- cis-2-Butene Sulfide
Comparison: trans-2,3-Dimethylthiirane is unique due to its trans configuration, which affects its reactivity and the types of products formed during chemical reactions. Compared to its cis isomer, this compound generally exhibits different stereochemical outcomes in reactions .
Properties
CAS No. |
5955-98-6 |
---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylthiirane |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
ZMJBHCIEMIVIFZ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](S1)C |
Canonical SMILES |
CC1C(S1)C |
Origin of Product |
United States |
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